Nostocarboline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La nostocarboline peut être synthétisée par différentes voies synthétiques. L'une des principales méthodes implique l'isolement du composé de la cyanobactérie Nostoc 78-12A . La voie synthétique comprend généralement l'extraction de la cyanobactérie, suivie de procédés de purification pour isoler la this compound. Les méthodes de production industrielle sont encore en cours de recherche, mais l'accent est mis sur l'optimisation du rendement et de la pureté du composé grâce à des approches biotechnologiques .

Analyse Des Réactions Chimiques

La nostocarboline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La this compound exerce ses effets principalement par l'inhibition de l'acétylcholinestérase et de la trypsine . Le composé se lie au site actif de l'acétylcholinestérase, empêchant la dégradation de l'acétylcholine, ce qui conduit à une accumulation d'acétylcholine dans la fente synaptique. Cela entraîne une neurotransmission prolongée et peut être bénéfique dans le traitement de maladies comme la maladie d'Alzheimer . L'inhibition de la trypsine par la this compound implique la liaison au site actif de l'enzyme, empêchant ainsi l'hydrolyse des liaisons peptidiques .

Applications De Recherche Scientifique

Neurochemical Applications

Nostocarboline has been identified as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The compound exhibits an IC(50) value of 13.2 µM, which is comparable to galanthamine, a well-known drug used for Alzheimer's treatment. This property positions this compound as a promising lead for the development of novel neurochemicals aimed at treating cognitive impairments and related disorders .

Table 1: Comparison of BChE Inhibitors

| Compound | IC(50) (µM) | Source |

|---|---|---|

| This compound | 13.2 | Nostoc 78-12A |

| Galanthamine | ~10 | Snowdrop plant |

| 2-Methylnorharmane | 11.2 | Human brain |

Antimicrobial Activity

Recent studies have demonstrated that dimers of this compound possess significant antibacterial properties. They have been shown to induce membrane damage in bacteria, leading to ATP leakage and cell death in strains such as Escherichia coli. This suggests that this compound derivatives could serve as potential antibacterial agents against resistant bacterial strains .

Antimalarial Properties

This compound has also been explored for its antimalarial activity. Recent reviews indicate that compounds derived from cyanobacteria, including this compound, exhibit promising effects against malaria parasites. This application is particularly relevant given the rising resistance to conventional antimalarial drugs .

Oxidative Stress Induction

Research has shown that extracts from Nostoc species, which contain this compound, can induce oxidative stress in plant cells. This effect is characterized by increased production of reactive oxygen species (ROS) and subsequent cell death in root cells of certain plants. Such findings could be significant for understanding plant responses to environmental stressors and the ecological roles of cyanobacterial metabolites .

Table 2: Effects of this compound on Oxidative Stress

| Parameter | Observation |

|---|---|

| ROS Production | Increased with higher extract concentrations |

| Cell Death | Significant increase after exposure |

| Antioxidative Enzyme Activity | Elevated levels detected |

Ecological Implications

The presence of this compound in aquatic ecosystems raises questions about its ecological roles, particularly concerning its effects on phytoplankton dynamics and nutrient cycling. Studies suggest that this compound may inhibit growth in competing algal species, thereby influencing community composition within these ecosystems .

Mécanisme D'action

Nostocarboline exerts its effects primarily through the inhibition of acetylcholinesterase and trypsin . The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged neurotransmission and can be beneficial in treating conditions like Alzheimer’s disease . The inhibition of trypsin by this compound involves binding to the enzyme’s active site, thereby preventing the hydrolysis of peptide bonds .

Comparaison Avec Des Composés Similaires

La nostocarboline est unique parmi les alcaloïdes bêta-carboline en raison de son motif de substitution spécifique et de ses puissantes activités biologiques. Des composés similaires comprennent :

Harmine : Un autre alcaloïde bêta-carboline avec une activité inhibitrice de l'acétylcholinestérase similaire, mais avec des motifs de substitution différents.

Harmaline : Connu pour ses propriétés psychoactives et partage également des similitudes structurelles avec la this compound.

Norharmane : Une bêta-carboline avec des activités biologiques distinctes, notamment des propriétés antimicrobiennes et anticancéreuses.

La this compound se distingue par sa double inhibition de l'acétylcholinestérase et de la trypsine, ce qui en fait un composé polyvalent pour diverses applications scientifiques et médicales .

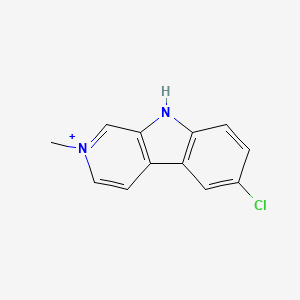

Propriétés

Formule moléculaire |

C12H10ClN2+ |

|---|---|

Poids moléculaire |

217.67 g/mol |

Nom IUPAC |

6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1 |

Clé InChI |

RGQUDRQSJYJYAQ-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

SMILES canonique |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

Synonymes |

nostocarboline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.